molecular formula C18H22N4O2 B2432828 2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide CAS No. 1396765-50-6

2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide

Cat. No.: B2432828
CAS No.: 1396765-50-6
M. Wt: 326.4
InChI Key: ARKJQOYUHHTKNR-UHFFFAOYSA-N
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Description

2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a phenoxy group, a piperidinyl-substituted pyrimidine ring, and a propanamide moiety, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and piperidine-containing molecules, such as:

Uniqueness

2-phenoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxy group, piperidinyl-substituted pyrimidine ring, and propanamide moiety contribute to its versatility and potential for diverse applications.

Properties

IUPAC Name

2-phenoxy-N-(6-piperidin-1-ylpyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14(24-15-8-4-2-5-9-15)18(23)21-16-12-17(20-13-19-16)22-10-6-3-7-11-22/h2,4-5,8-9,12-14H,3,6-7,10-11H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKJQOYUHHTKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=NC=N1)N2CCCCC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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